molecular formula C20H17ClN2O3S B15008608 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-phenylbenzamide

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-phenylbenzamide

Cat. No.: B15008608
M. Wt: 400.9 g/mol
InChI Key: FFMXHRCLQGXWME-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-phenylbenzamide is a compound with significant interest in various fields of scientific research It is known for its unique chemical structure, which includes a sulfonamide group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-phenylbenzamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-phenylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using an appropriate solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and efficiency. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also affect various signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid
  • N-(4-chlorophenyl)-N-methylbenzenesulfonamide

Uniqueness

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-phenylbenzamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a sulfonamide group with a benzamide backbone makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H17ClN2O3S

Molecular Weight

400.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)-methylsulfamoyl]-N-phenylbenzamide

InChI

InChI=1S/C20H17ClN2O3S/c1-23(18-12-10-16(21)11-13-18)27(25,26)19-9-5-6-15(14-19)20(24)22-17-7-3-2-4-8-17/h2-14H,1H3,(H,22,24)

InChI Key

FFMXHRCLQGXWME-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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